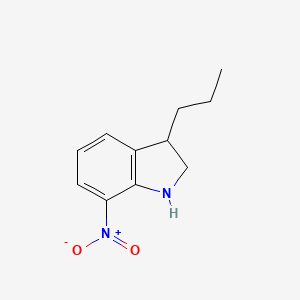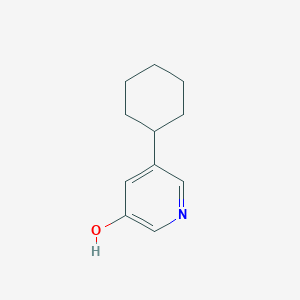![molecular formula C10H11BrN4 B13224577 {[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine](/img/structure/B13224577.png)
{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further linked to a methylamine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route includes the following steps:
Preparation of 3-bromophenyl azide: This can be achieved by reacting 3-bromoaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Formation of the triazole ring: The 3-bromophenyl azide is reacted with propargylamine in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Methylation: The resulting {[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}amine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions
{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, facilitated by the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can lead to different oxidation states of the triazole ring.
科学研究应用
{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of {[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the methylamine group can modulate its solubility and bioavailability.
相似化合物的比较
Similar Compounds
- **1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl}(methyl)amine
- **1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl}(methyl)amine
- **1-(3-iodophenyl)-1H-1,2,3-triazol-4-yl)methyl}(methyl)amine
Uniqueness
The presence of the bromine atom in {[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine makes it unique compared to its analogs. Bromine’s intermediate reactivity and ability to participate in various chemical reactions provide this compound with distinct properties and potential applications. Additionally, the specific arrangement of the bromophenyl group and the triazole ring can influence its biological activity and interaction with molecular targets.
属性
分子式 |
C10H11BrN4 |
|---|---|
分子量 |
267.13 g/mol |
IUPAC 名称 |
1-[1-(3-bromophenyl)triazol-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C10H11BrN4/c1-12-6-9-7-15(14-13-9)10-4-2-3-8(11)5-10/h2-5,7,12H,6H2,1H3 |
InChI 键 |
YFTYMDVDQBRURR-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CN(N=N1)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13224495.png)
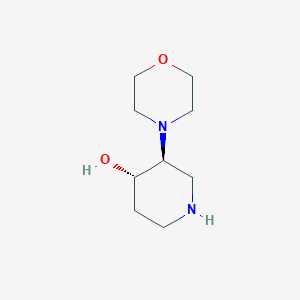

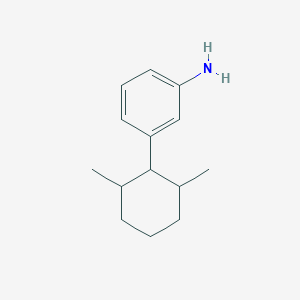
![N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13224511.png)



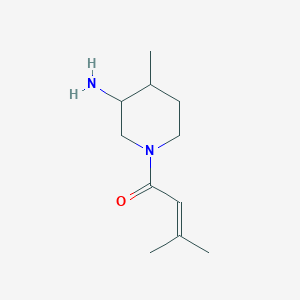
![tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate](/img/structure/B13224535.png)
![Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13224542.png)
![4-{[(Tert-butoxy)carbonyl]amino}-5-methyl-1,3-thiazole-2-carboxylic acid](/img/structure/B13224560.png)
